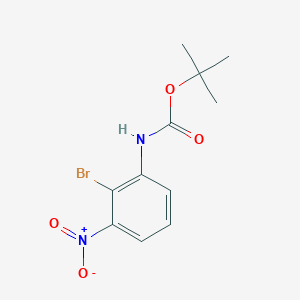
tert-Butyl (2-bromo-3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-bromo-3-nitrophenyl)carbamate: is a chemical compound characterized by a tert-butyl group attached to a bromo-nitrophenyl carbamate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-3-nitroaniline as the starting material.
Reaction Steps: The compound is first treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors that can handle the required volumes and temperatures.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The bromo group can be reduced to form bromide or hydrogen bromide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin (II) chloride and iron are often used.
Substitution: Nucleophiles like sodium iodide or potassium fluoride are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Bromide salts, hydrogen bromide.
Substitution Products: Iodobenzene derivatives, fluorobenzene derivatives.
作用機序
Target of Action
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that it may interact with a wide range of biological targets .
Mode of Action
It’s known that carbamates typically exert their effects by interacting with their targets and inducing chemical changes .
Result of Action
Similar compounds have been used in the synthesis of bioactive molecules, suggesting that it may have significant biological effects .
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo-nitrophenyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
2-Bromo-3-nitroaniline: Lacks the carbamate group, making it less reactive in certain conditions.
Tert-butyl phenylcarbamate: Similar structure but without the bromo and nitro groups, resulting in different reactivity and applications.
Uniqueness: The presence of both bromo and nitro groups on the phenyl ring, along with the tert-butyl carbamate, gives tert-Butyl (2-bromo-3-nitrophenyl)carbamate unique chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
tert-butyl N-(2-bromo-3-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABASCFCIBINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
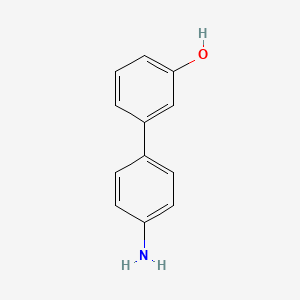
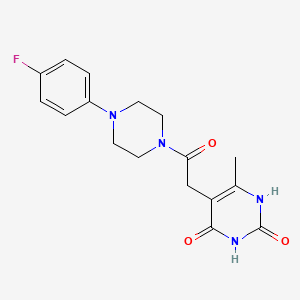
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

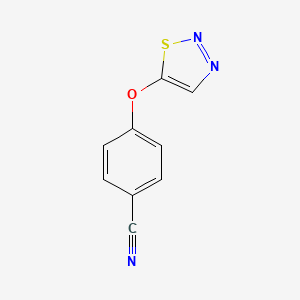
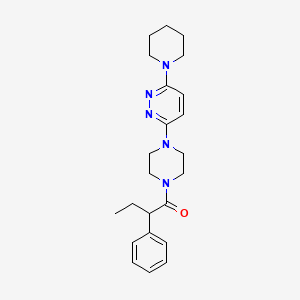
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2868235.png)
![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)
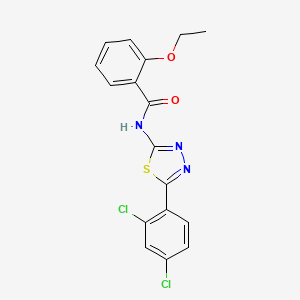
![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)
![tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate hydrochloride](/img/structure/B2868240.png)
![2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2868241.png)

